molecular formula C14H15N3O4S2 B2703201 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide CAS No. 864940-66-9

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide

Cat. No.: B2703201
CAS No.: 864940-66-9
M. Wt: 353.41
InChI Key: BUDRYZLPDOBIFZ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylsulfamoyl)benzamido]thiophene-3-carboxamide is a synthetic compound of interest in medicinal chemistry and pharmacological research, particularly as a derivative of the 2-(acylamino)thiophene-3-carboxamide family. These compounds have been investigated for their potential to interact with central nervous system targets. Specifically, research into structurally similar methyl 2-(acylamino)thiophene-3-carboxylates has identified them as positive allosteric modulators of the GABA B receptor, a key target in neuropharmacology . While this specific derivative's activity may vary, its core structure positions it as a valuable chemical tool for studying receptor modulation and for the synthesis of more complex, rigid analogs such as thieno[2,3-d]pyrimidines for structure-activity relationship (SAR) studies . The molecular structure integrates a thiophene-3-carboxamide core linked to a 4-(dimethylsulfamoyl)benzamido moiety. The dimethylsulfamoyl group can influence the compound's physicochemical properties, such as solubility and potential for target interaction. Researchers utilize this compound and its analogs in building blocks for the synthesis of diverse chemical libraries aimed at discovering new bioactive molecules. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-17(2)23(20,21)10-5-3-9(4-6-10)13(19)16-14-11(12(15)18)7-8-22-14/h3-8H,1-2H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDRYZLPDOBIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with benzamido and dimethylsulfamoyl groups. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its bioactive properties , which include:

  • Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines. Research indicates that thiophene derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .
  • Anti-inflammatory Properties : Compounds in this class have been linked to anti-inflammatory effects, which are crucial for developing treatments for chronic inflammatory diseases.
  • Antimicrobial Effects : The presence of the dimethylsulfamoyl group enhances the compound's solubility and may improve its efficacy as an antimicrobial agent against a range of pathogens.

Material Science

In material science, 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide is explored for its applications in:

  • Organic Semiconductors : The compound's unique structure allows it to be used in the development of organic field-effect transistors (OFETs), which are essential for flexible electronics.
  • Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology, contributing to advancements in display technologies .

Biological Research

The compound serves as a valuable tool in biological research due to its ability to interact with various biological targets:

  • Enzyme Inhibition Studies : It is used to study the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant for treating neurodegenerative diseases like Alzheimer's .
  • Receptor Binding Studies : Research into how thiophene derivatives bind to specific receptors can provide insights into drug design and development strategies .

Case Studies and Research Findings

Several studies highlight the effectiveness and potential applications of this compound:

  • A study demonstrated that derivatives of thiophene showed significant cytotoxic activity against human cancer cell lines, establishing a foundation for further drug development .
  • Another investigation into the antimicrobial properties revealed that modifications in the thiophene structure could enhance antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on methotrexate-related compounds, which share functional groups such as benzamido linkages but differ in core heterocyclic systems and substituents. Below is a comparative analysis based on structural and analytical data from Pharmacopeial Forum (2017) :

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Relative Retention Time (HPLC)
2-[4-(Dimethylsulfamoyl)benzamido]thiophene-3-carboxamide Thiophene Dimethylsulfamoyl-benzamido, carboxamide 404.45 Not reported in evidence
Methotrexate Related Compound H Pteridine 2,4-Diaminopteridinyl, methoxy-oxopentanoic acid 468.47 1.51 (if resolved)
Methotrexate Related Compound B Pteridine 2,4-Diaminopteridinyl, pentanedioic acid 440.41 Integrated with others

Key Differences:

Core Heterocycle :

  • The target compound features a thiophene ring , whereas methotrexate analogs (e.g., Related Compound H) utilize a pteridine system , a critical component for folate antagonism .
  • Thiophene-based structures may exhibit distinct electronic properties and binding affinities compared to pteridine systems.

Substituent Chemistry: The dimethylsulfamoyl group in the target compound introduces sulfonamide functionality, which is absent in methotrexate derivatives. This group is known to enhance solubility and metabolic stability in some drug candidates. Methotrexate analogs prioritize glutamic acid or pentanedioic acid moieties for cellular uptake and dihydrofolate reductase (DHFR) inhibition .

Research Findings and Limitations

  • Pharmacological Activity : While methotrexate derivatives are well-documented as antifolate agents, the biological activity of this compound remains uncharacterized in the provided sources. Its sulfonamide group may target carbonic anhydrases or kinases, but further studies are required.
  • Synthetic Challenges : The thiophene-carboxamide scaffold is synthetically accessible, but the dimethylsulfamoyl group may pose stability issues under acidic or basic conditions.

Biological Activity

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 270.32 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets. The dimethylsulfamoyl group is believed to enhance the compound's binding affinity to target enzymes or receptors, potentially leading to inhibition of key metabolic pathways.

Target Enzymes and Pathways

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been studied for its effects on:

  • Carbonic Anhydrase : Inhibition of this enzyme can lead to altered bicarbonate levels, affecting pH regulation in tissues.
  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown potential as DHFR inhibitors, which are crucial for DNA synthesis and cellular proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, with a notable spectrum of activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The IC50 values for these cell lines were found to be in the range of 10–20 µM, indicating significant potential for further development as an anticancer drug.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, particularly highlighting the role of the dimethylsulfamoyl moiety in enhancing activity against resistant strains .
  • Antitumor Evaluation :
    Another research investigation focused on the antitumor effects of various thiophene derivatives. The study revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that structural features such as the benzamide group contribute to their effectiveness .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide, and how is structural purity validated?

  • Methodological Answer : The compound is synthesized via acylation of 2-aminothiophene-3-carboxamide with 4-(dimethylsulfamoyl)benzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂ with triethylamine). Purification often involves recrystallization from methanol or reverse-phase HPLC. Structural confirmation relies on:

  • 1H/13C NMR : Benzamido protons appear at δ 7.8–8.2 ppm; carbonyl carbons resonate at δ 165–170 ppm .
  • HRMS : Calculated m/z 407.0843 [M+H]+ (C₁₅H₁₆N₃O₄S₂), with experimental deviations <2 ppm .
  • Melting point consistency : Reported ranges (e.g., 210–211°C for analogs) validate crystallinity .

Q. What in vitro biological screening models are applicable for assessing this compound’s antimicrobial potential?

  • Methodological Answer : Primary screening uses:

  • Mycobacterium tuberculosis H37Rv : Minimum inhibitory concentration (MIC) assays in Middlebrook 7H9 broth, with rifampicin as a control .
  • Gram-positive/negative panels : Agar dilution methods (e.g., against Staphylococcus aureus ATCC 29213) with MIC endpoints at 90% inhibition .
  • Cytotoxicity profiling : Vero cell lines (CC₅₀ >64 µg/mL indicates selectivity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the acylation step, given steric hindrance from the dimethylsulfamoyl group?

  • Methodological Answer : Key strategies include:

  • Coupling reagent selection : Use HATU or EDCI/HOBt to enhance activation of the benzoyl chloride intermediate .
  • Solvent optimization : Anhydrous DMF improves solubility of bulky intermediates compared to CH₂Cl₂ .
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., sulfonamide hydrolysis) .
  • Yield benchmarks : Reported yields for analogs range from 10–60%, with lower yields attributed to steric effects .

Q. How do researchers address contradictory NOESY data in determining the spatial arrangement of the dimethylsulfamoyl moiety?

  • Methodological Answer : Contradictions arise from rotational flexibility of the C–S bond. Resolution involves:

  • Variable-temperature NMR : Conduct experiments between 298–323 K to identify temperature-dependent conformational locking .
  • DFT calculations : B3LYP/6-311+G(d,p) models predict energy minima for preferred conformers .
  • X-ray crystallography of analogs : Compare with structures like ethyl 2-amino-4-phenylthiophene-3-carboxylate (bond angles: C–S–N ≈ 105°) .

Q. What mechanistic insights explain the compound’s activity against multidrug-resistant (MDR) tuberculosis strains?

  • Methodological Answer : Proposed mechanisms include:

  • Inhibition of DprE1 : Critical for mycobacterial cell wall synthesis; IC₅₀ values <1 µM correlate with MICs ≤2 µg/mL .
  • Efflux pump modulation : Synergy studies with verapamil (a pump inhibitor) reduce MICs by 4–8 fold in MDR strains .
  • Resistance profiling : Serial passage experiments identify mutations in Rv3790 (DprE1 coding gene) to map resistance pathways .

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